N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide
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Overview
Description
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a morpholine ring, and a sulfonylphenoxy moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-chloro-2-nitrophenol with a sulfonyl chloride in the presence of a base to form the sulfonylphenoxy intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Morpholine ring formation: The amine is then reacted with epichlorohydrin to form the morpholine ring.
Benzylation: The final step involves the benzylation of the morpholine ring using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
Properties
IUPAC Name |
N-benzyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-16-6-7-17(18(12-16)28(24,25)22-8-10-26-11-9-22)27-14-19(23)21-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSPABPYSGPABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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